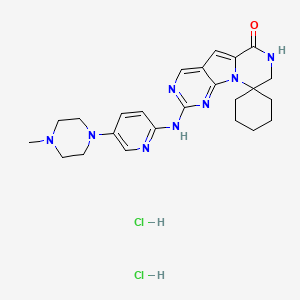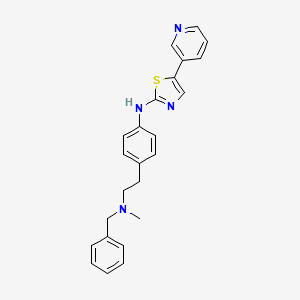
Trilaciclib hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trilaciclib dihydrochloride is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is primarily used to reduce the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer. By transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, trilaciclib dihydrochloride protects these cells from chemotherapy-induced damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trilaciclib dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Final purification and conversion to the dihydrochloride salt form.
Industrial Production Methods: Industrial production of trilaciclib dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
- Use of high-yielding reactions to maximize product output.
- Implementation of robust purification techniques to ensure product purity.
- Adherence to Good Manufacturing Practices (GMP) to maintain quality and safety standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trilaciclib Dihydrochlorid unterliegt in erster Linie:
Substitutionsreaktionen: Einführung verschiedener funktioneller Gruppen, um seine pharmakologischen Eigenschaften zu verbessern.
Oxidations- und Reduktionsreaktionen: Modifikationen zur Verbesserung der Stabilität und Bioverfügbarkeit.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.
Oxidationsreaktionen: Verwenden oft Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsreaktionen: Setzen Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Trilaciclib Dihydrochlorid mit verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Trilaciclib Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Hemmung von cyclinabhängigen Kinasen zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Zellzyklusregulation und dem Schutz hämatopoetischer Stammzellen.
Medizin: Hauptsächlich zur Reduzierung der Chemotherapie-induzierten Myelosuppression bei Krebspatienten eingesetzt. Laufende Forschung untersucht sein Potenzial bei der Behandlung anderer Krebsarten und Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf CDK4 und CDK6 abzielen
5. Wirkmechanismus
Trilaciclib Dihydrochlorid entfaltet seine Wirkung durch die Hemmung von CDK4 und CDK6, die für den Fortschritt des Zellzyklus unerlässlich sind. Durch die vorübergehende Arretierung von Zellen in der G1-Phase schützt es hämatopoetische Stamm- und Vorläuferzellen vor Schäden durch die Chemotherapie. Dieser Mechanismus umfasst:
Molekulare Ziele: CDK4 und CDK6.
Beteiligte Wege: Zellzyklusregulationswege, insbesondere solche, die den Übergang von G1 zur S-Phase regulieren
Ähnliche Verbindungen:
Palbociclib: Ein weiterer CDK4- und CDK6-Inhibitor, der bei der Behandlung von Brustkrebs eingesetzt wird.
Ribociclib: Ähnlich wie Palbociclib, wird in Kombination mit anderen Therapien bei Brustkrebs eingesetzt.
Abemaciclib: Ein CDK4- und CDK6-Inhibitor mit einem breiteren Anwendungsspektrum bei verschiedenen Krebsarten.
Einzigartigkeit von Trilaciclib Dihydrochlorid:
Schutzfunktion: Im Gegensatz zu anderen CDK4- und CDK6-Inhibitoren wird Trilaciclib Dihydrochlorid speziell eingesetzt, um hämatopoetische Stammzellen während der Chemotherapie zu schützen.
Vorübergehende Wirkung: Seine kurze Wirkdauer ermöglicht eine vorübergehende Zellzyklusarretierung, wodurch langfristige Auswirkungen auf normale Zellen minimiert werden
Wirkmechanismus
Trilaciclib dihydrochloride exerts its effects by inhibiting CDK4 and CDK6, which are crucial for cell cycle progression. By transiently arresting cells in the G1 phase, it protects hematopoietic stem and progenitor cells from chemotherapy-induced damage. This mechanism involves:
Molecular Targets: CDK4 and CDK6.
Pathways Involved: Cell cycle regulation pathways, particularly those governing the transition from G1 to S phase
Vergleich Mit ähnlichen Verbindungen
Palbociclib: Another CDK4 and CDK6 inhibitor used in breast cancer treatment.
Ribociclib: Similar to palbociclib, used in combination with other therapies for breast cancer.
Abemaciclib: A CDK4 and CDK6 inhibitor with a broader range of applications in various cancers.
Uniqueness of Trilaciclib Dihydrochloride:
Protective Role: Unlike other CDK4 and CDK6 inhibitors, trilaciclib dihydrochloride is specifically used to protect hematopoietic stem cells during chemotherapy.
Transient Action: Its short duration of action allows for temporary cell cycle arrest, minimizing long-term effects on normal cells
Eigenschaften
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYOXKEDFAUSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977495-97-8 |
Source


|
| Record name | Trilaciclib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRILACICLIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)


![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)




![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)


![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)
